Lipophilicity Differentiation Versus the 5-Aminomethyl Isomer
4-Amino-5-methylpyrrolidin-2-one exhibits a calculated LogP of −0.7779, compared to an XLogP3 of −1.3 for the 5-(aminomethyl)pyrrolidin-2-one positional isomer [1]. This ΔLogP of +0.52 indicates that the target compound is approximately 3.3-fold more lipophilic than its isomer. A separate source reports a LogP of 0.2528 for the 5-aminomethyl isomer using a different calculation method, which would represent an even larger divergence [2]. In contrast, the des-methyl analog 4-aminopyrrolidin-2-one has a reported ACD/LogP of −2.49, making it roughly 50-fold more hydrophilic than the target compound . These differences reflect the combined effect of ring-constrained amine placement and the electron-donating methyl substituent on partition behavior.
| Evidence Dimension | Calculated partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = −0.7779 (in-house calculated) |
| Comparator Or Baseline | 5-(Aminomethyl)pyrrolidin-2-one: XLogP3 = −1.3 (PubChem); 4-Aminopyrrolidin-2-one: ACD/LogP = −2.49 (ChemSpider) |
| Quantified Difference | ΔLogP = +0.52 vs. 5-aminomethyl isomer (~3.3× more lipophilic); ΔLogP = +1.71 vs. 4-aminopyrrolidin-2-one (~51× more lipophilic) |
| Conditions | Computed LogP values from different algorithms (ACD/Labs, XLogP3); cross-study comparison—not derived from a single head-to-head experiment |
Why This Matters
A LogP difference of >0.5 units between isomers is sufficient to produce measurable differences in passive membrane permeability, aqueous solubility, and CYP450 binding, making these two compounds non-interchangeable in lead optimization or parallel synthesis campaigns.
- [1] PubChem. 5-(Aminomethyl)pyrrolidin-2-one (CID 2756270). XLogP3: −1.3. View Source
- [2] Molbase. 5-(Aminomethyl)-2-pyrrolidone (CAS 154148-69-3). LogP: 0.2528; PSA: 55.12. View Source
